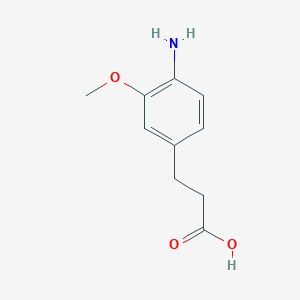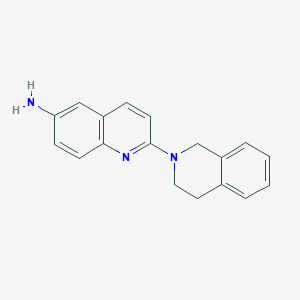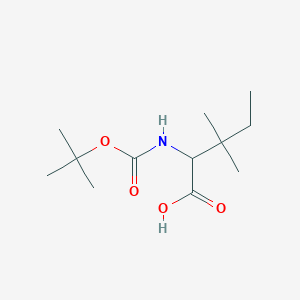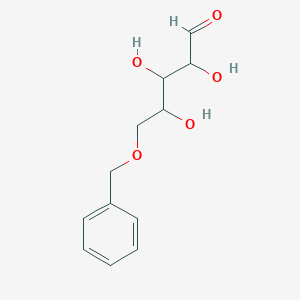
2,3,4-Trihydroxy-5-phenylmethoxypentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Trihydroxy-5-phenylmethoxypentanal is an organic compound with the molecular formula C12H16O5 It is characterized by the presence of three hydroxyl groups and a phenylmethoxy group attached to a pentanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trihydroxy-5-phenylmethoxypentanal typically involves the protection of phenolic hydroxyl groups, followed by formylation and deprotection steps. One common method starts with pyrogallol as the initial raw material. The process involves three main steps:
Phenolic Hydroxyl Protection: Protecting the hydroxyl groups to prevent unwanted reactions.
Formylation: Introducing the formyl group to the protected intermediate.
Deprotection: Removing the protective groups to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to improve yield and purity while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trihydroxy-5-phenylmethoxypentanal undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products
Oxidation: Products may include 2,3,4-trihydroxy-5-phenylmethoxypentanone.
Reduction: The major product is 2,3,4-trihydroxy-5-phenylmethoxypentanol.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
2,3,4-Trihydroxy-5-phenylmethoxypentanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,3,4-Trihydroxy-5-phenylmethoxypentanal involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The phenylmethoxy group may interact with hydrophobic regions of proteins or membranes, affecting their function. These interactions can modulate signaling pathways, enzyme activities, and gene expression, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-O-Benzyl-D-ribose: Similar in structure but with different functional groups and properties.
Isobavachalcone: A prenylated chalcone with similar hydroxyl groups but different biological activities.
Uniqueness
2,3,4-Trihydroxy-5-phenylmethoxypentanal is unique due to its specific combination of hydroxyl and phenylmethoxy groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C12H16O5 |
|---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
2,3,4-trihydroxy-5-phenylmethoxypentanal |
InChI |
InChI=1S/C12H16O5/c13-6-10(14)12(16)11(15)8-17-7-9-4-2-1-3-5-9/h1-6,10-12,14-16H,7-8H2 |
InChI Key |
SMERYXWDIUSMOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(C(C=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


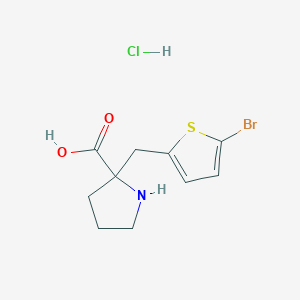
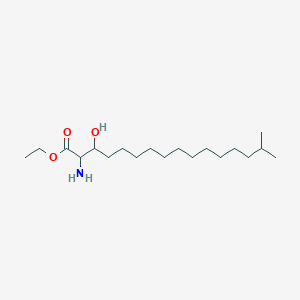
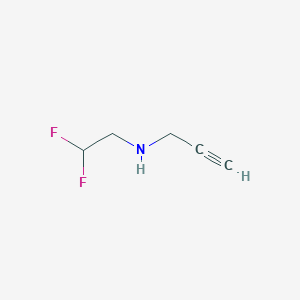
![N-(6,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B12316596.png)
![9-Ethoxy-11-hydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione](/img/structure/B12316608.png)
![2-{[5-(3-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12316614.png)
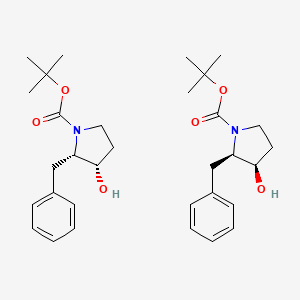
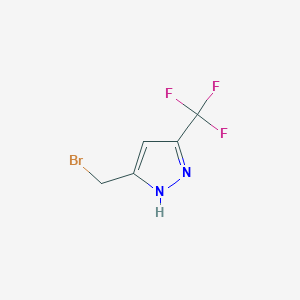
![N-(1-benzylpyrazol-4-yl)-13-methyl-10-oxo-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene-4-carboxamide](/img/structure/B12316638.png)
![3-[2-[2-[2-[2-[2-[2-[2-[2-(2-Carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12316641.png)
![D-Glucitol, bis-O-[(4-methylphenyl)methylene]-](/img/structure/B12316647.png)
